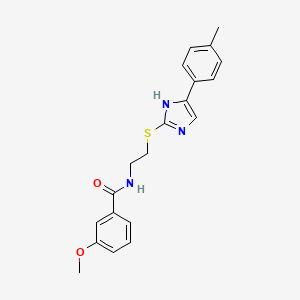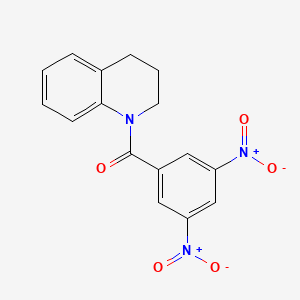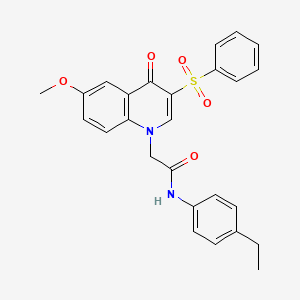![molecular formula C12H20N2O5S B2916427 (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428351-36-3](/img/structure/B2916427.png)
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promise in the treatment of NSCLC patients with T790M mutations, a common resistance mechanism to first-generation EGFR TKIs.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Motifs
The compound (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is part of a broader class of chemical compounds that have significant implications in pharmaceutical and synthetic chemistry. A study by Jagannadham et al. (2019) focuses on the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the biological and pharmacological potential of sulfonamide rings and their derivatives. These heterocyclic motifs are essential in several naturally occurring alkaloids and have been synthesized for their potential medicinal applications (Jagannadham et al., 2019).
Antiviral Applications
The antiviral properties of related compounds have been extensively studied, demonstrating their potential in treating viral infections. Apaydın et al. (2020) reported on the synthesis and antiviral evaluation of new spirothiazolidinone derivatives, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. This study indicates the versatility of the spirothiazolidinone scaffold for developing new antiviral molecules (Apaydın et al., 2020).
Potential as Biolubricants
Another significant application of related compounds is in the development of biolubricants. Kurniawan et al. (2017) synthesized two novel 1,4-dioxaspiro compounds from oleic acid, demonstrating their potential as biolubricant candidates. These compounds' physicochemical properties suggest they could be developed for various industrial applications, showcasing the diverse utility of such chemical structures (Kurniawan et al., 2017).
Drug Discovery and Development
The compound's structural class also plays a critical role in drug discovery and development, with various studies exploring their applications in synthesizing novel therapeutic agents. For example, the synthesis of monobactam analogues by Haruo et al. (1988) explores the activity of these compounds against a variety of gram-negative bacteria, indicating the potential for developing new antibiotics (Haruo et al., 1988).
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDFMACNSGOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)


![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)

![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)
![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)



![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
